Tau tracer 2 Tau tracer 2
Brand Name: Vulcanchem
CAS No.: 2173361-80-1
VCID: VC8169992
InChI: InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20)
SMILES: C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F
Molecular Formula: C15H9FN4
Molecular Weight: 264.26 g/mol

Tau tracer 2

CAS No.: 2173361-80-1

Cat. No.: VC8169992

Molecular Formula: C15H9FN4

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

Tau tracer 2 - 2173361-80-1

Specification

CAS No. 2173361-80-1
Molecular Formula C15H9FN4
Molecular Weight 264.26 g/mol
IUPAC Name 11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Standard InChI InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20)
Standard InChI Key JUPWIBZGGFVBCU-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F
Canonical SMILES C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F

Introduction

Chemical and Pharmacological Profile of Tau Tracer 2

Tau Tracer 2 (PI-2620), with the chemical formula C15H9FN4\text{C}_{15}\text{H}_{9}\text{FN}_{4} and a molecular weight of 264.26 g/mol, is a fluorine-18-labeled compound optimized for tau-specific binding . Its development aimed to overcome the off-target binding issues prevalent in first-generation tracers like 18F-AV-1451^{18}\text{F-AV-1451} (flortaucipir), which exhibited affinity for monoamine oxidase B (MAO-B), neuromelanin, and choroid plexus structures .

Table 1: Chemical Properties of Tau Tracer 2 (PI-2620)

PropertyDetail
CAS Number2173361-80-1
Molecular FormulaC15H9FN4\text{C}_{15}\text{H}_{9}\text{FN}_{4}
Molecular Weight264.26 g/mol
Solubility42.04 mM in DMSO
Storage Conditions-20°C

PI-2620’s design emphasizes selective binding to 3-repeat (3R) and 4-repeat (4R) tau isoforms, which are characteristic of AD neurofibrillary tangles . Preclinical studies in baboon models demonstrated rapid brain uptake and favorable kinetics, with negligible binding to MAO-B—a significant improvement over earlier tracers .

Development Rationale and Comparative Advantages

The development of PI-2620 was driven by the need to enhance diagnostic accuracy in tauopathies. First-generation tracers faced limitations due to off-target binding in regions such as the basal ganglia, thalamus, and choroid plexus, complicating the interpretation of PET signals . PI-2620’s reduced affinity for non-tau targets was validated in competitive binding assays, where it showed high displaceability in tau-rich AD tissues but minimal binding in progressive supranuclear palsy (PSP) or corticobasal degeneration (CBD) cases .

Table 2: Comparison of Tau PET Tracers

TracerOff-Target Binding ReductionAffinity for Non-AD TauopathiesClinical Validation Stage
18F-AV-1451^{18}\text{F-AV-1451}ModerateLimitedPhase 3–4
18F-PI-2620^{18}\text{F-PI-2620}HighEmergingPhase 2–3
18F-RO-948^{18}\text{F-RO-948}HighLimitedPhase 3

Preclinical and Clinical Validation

Preclinical Studies

In vitro assays using postmortem AD brain tissues confirmed PI-2620’s high affinity for tau aggregates, with minimal cross-reactivity to beta-amyloid or alpha-synuclein . Baboon PET studies revealed rapid blood-brain barrier penetration and washout kinetics, supporting its suitability for clinical imaging protocols .

Clinical Findings

Preliminary clinical trials highlight PI-2620’s prognostic utility. In amyloid-β–positive cognitively unimpaired individuals, elevated neocortical PI-2620 binding correlates with future cognitive decline . Longitudinal studies in mild cognitive impairment (MCI) and AD dementia cohorts demonstrate that baseline tau PET signal predicts rates of hippocampal atrophy and memory deterioration .

Key Clinical Insight:

  • Diagnostic Specificity: PI-2620 differentiates AD dementia from non-AD neurodegenerative diseases with 85–90% accuracy in late-stage AD, though performance declines in MCI stages .

  • Prognostic Value: A 1.5-fold increase in temporal cortex PI-2620 retention corresponds to a 30% acceleration in cognitive decline over 24 months .

Methodological Considerations and Challenges

Reference Regions and Quantification

Most studies employ the inferior cerebellar gray matter as a reference region for cross-sectional analyses . For longitudinal assessments, eroded white matter regions are preferred to mitigate partial-volume effects . Despite advancements, consensus on partial-volume correction methods remains elusive, complicating multicenter comparisons.

Longitudinal and Therapeutic Applications

PI-2620’s utility in therapeutic trials is hindered by variable tracer equilibrium times across individuals, which may obscure treatment effects . Dynamic scanning protocols, akin to those used with 11C-PIB^{11}\text{C-PIB} (a beta-amyloid tracer), are recommended to improve signal stability .

Future Directions and Research Gaps

While PI-2620 has advanced to phase 3 validation for AD, critical gaps persist:

  • Non-AD Tauopathies: Binding affinity in PSP, CBD, and Pick’s disease requires further characterization .

  • Head-to-Head Comparisons: Direct comparisons with 18F-MK-6240^{18}\text{F-MK-6240} and 18F-RO-948^{18}\text{F-RO-948} are needed to establish tracer hierarchy .

  • Diverse Populations: Inclusion of ethnically diverse cohorts and early-onset AD cases remains limited .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator